(3BS,4AR)-3,4,4-TRIMETHYL-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA[3,4]CYCLOPENTA[1,2-C]PYRAZOLE
Overview
Description
(3BS,4AR)-3,4,4-TRIMETHYL-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA[3,4]CYCLOPENTA[1,2-C]PYRAZOLE is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a cyclopentane ring and a pyrazole ring
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: Its properties could be exploited in the development of new materials with specific characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3BS,4AR)-3,4,4-TRIMETHYL-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA[3,4]CYCLOPENTA[1,2-C]PYRAZOLE typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, such as a 3(5)-aminopyrazole, under specific conditions that promote the formation of the desired fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of catalysts and optimized reaction conditions, would apply to any industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(3BS,4AR)-3,4,4-TRIMETHYL-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA[3,4]CYCLOPENTA[1,2-C]PYRAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Mechanism of Action
The mechanism by which (3BS,4AR)-3,4,4-TRIMETHYL-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA[3,4]CYCLOPENTA[1,2-C]PYRAZOLE exerts its effects depends on its specific application. In the context of drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being targeted.
Comparison with Similar Compounds
Similar Compounds
- (3bS,4aR)-3,4,4-Trimethyl-1-[(4-methylphenyl)sulfonyl]-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole
- 1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 5,5-difluoro-3b,4,4a,5-tetrahydro-3-(trifluoromethyl)-, (3bS,4aR)-
Uniqueness
What sets (3BS,4AR)-3,4,4-TRIMETHYL-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA[3,4]CYCLOPENTA[1,2-C]PYRAZOLE apart from similar compounds is its specific arrangement of fused rings and functional groups, which confer unique chemical and physical properties
Properties
IUPAC Name |
3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(9),6-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-5-8-7(12-11-5)4-6-9(8)10(6,2)3/h6,9H,4H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXTOORXLMQOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C(C3(C)C)CC2=NN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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